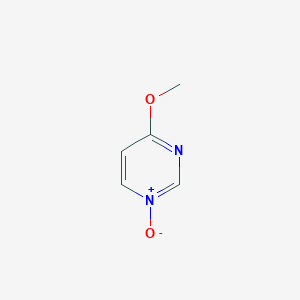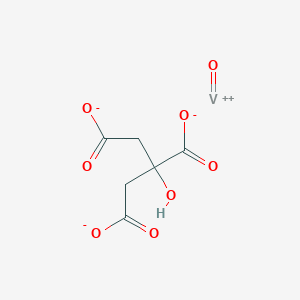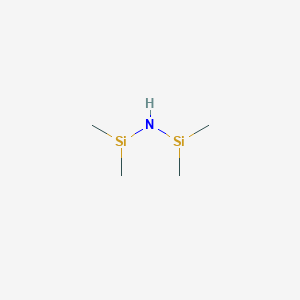
2-Bromoacetylcholine
Übersicht
Beschreibung
2-Bromoacetylcholine is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the cholinergic system . The bromoacetylcholine compound contains a bromine atom, which may influence its chemical properties and interactions .
Synthesis Analysis
The synthesis of bromoacetylcholine or similar compounds often involves the use of bromoacetyl chloride, which has been used in the synthesis of α,α-disubstituted thioisomünchnones . Another method involves the use of modern peptide synthesis techniques to synthesize linear peptides based on amino acid sequences of parent proteins .Chemical Reactions Analysis
Bromoacetylcholine, like other brominated compounds, may participate in various chemical reactions. For example, N-heterocyclic carbene-catalyzed [3 + 4] annulation reactions of 2-bromoenals with N-Ts hydrazones have been investigated . Another study discussed NHC-catalyzed reactions between 2-bromo-2-enals and acylhydrazones .Wissenschaftliche Forschungsanwendungen
1. Affinity Labeling of Acetylcholine Receptors
2-Bromoacetylcholine has been used as an affinity label for acetylcholine receptors, particularly in studies involving the Torpedo californica acetylcholine receptor. It specifically labels the reduced acetylcholine binding site on the receptor, indicating its utility in understanding receptor binding and function (Damle, McLaughlin, & Karlin, 1978).
2. Investigating Cytotoxicity and DNA Damage
Bromoacetate, a hydrolysis product of this compound, has shown to inhibit the growth of neuroblastoma cells. It produces DNA single-strand breaks, indicating its potential role in understanding cytotoxic mechanisms and DNA damage (Stratton, Ross, & Chapman, 1981).
3. Cancer Research
In the context of neuroblastoma treatment, this compound has been evaluated for its effectiveness in inhibiting neuroblastoma in mice, highlighting its potential application in cancer research and therapy (Chiou, 1978).
4. Receptor Interaction Studies
The interaction of this compound with the acetylcholine receptor has been studied in various states, providing insights into receptor ligand interactions, particularly in the context of membrane-bound and purified acetylcholine receptors (Moore & Raftery, 1979).
5. Exploring Non-neuronal Acetylcholine
This compound has been utilized in studies to investigate non-neuronal acetylcholine, contributing to the understanding of its role as a local signaling molecule in various mammalian cells (Klapproth et al., 1997).
6. Cholinergic Receptor Mapping
Research using this compound has contributed to the mapping, estimation, and isolation of cholinergic receptors, demonstrating its specificity and direct interaction with these receptors (Chiou, 1974).
7. Investigating Cholinergic Deficits
Studies involving this compound have been used to understand cholinergic deficits related to neurodegenerative diseases, such as Alzheimer's, by examining its impact on learning deficits and neurotransmitter concentrations in animal models (Froelich, Ding, & Hoyer, 1995).
Zukünftige Richtungen
The cholinergic system, which includes acetylcholine and its derivatives, has been receiving increasing attention in non-neuronal tissues. Research suggests that the acetylcholine system participates in modulating inflammatory responses, regulating contraction and mucus secretion of respiratory tracts, and influencing the metastasis and invasion of lung cancer . Therefore, bromoacetylcholine and similar compounds may have potential applications in these areas.
Eigenschaften
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2/c1-9(2,3)4-5-11-7(10)6-8/h4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLURRWZRNOJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrNO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937980 | |
| Record name | 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17139-54-7 | |
| Record name | Bromoacetylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline, bromoacetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
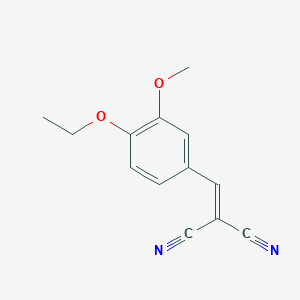
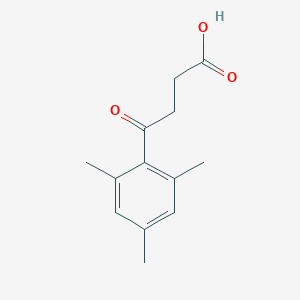
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)


